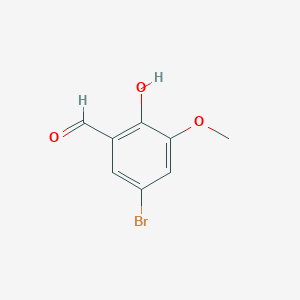

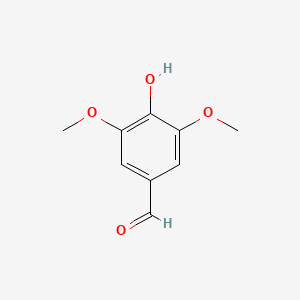

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95683. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFKBTPDEVLIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294271 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-74-2 | |

| Record name | 5034-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. This document details the experimental protocol for its preparation via the electrophilic bromination of o-vanillin, supported by quantitative data and a visual representation of the synthetic workflow.

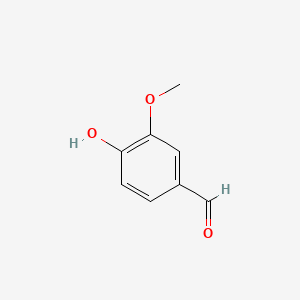

Overview of the Synthesis

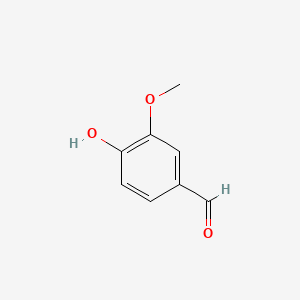

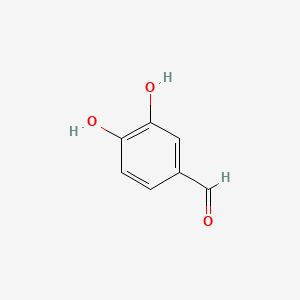

The synthesis of this compound is achieved through the direct bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The position of bromination is directed by the activating hydroxyl and methoxy groups already present on the ring.

Materials and Reagents

The following table summarizes the materials and reagents required for the synthesis, along with their relevant properties.

| Substance | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| o-Vanillin | C₈H₈O₃ | 152.15 | 4.0 g (0.026 mol) | Starting Material |

| Acetic Acid | CH₃COOH | 60.05 | 80 mL | Solvent |

| Sodium Acetate | CH₃COONa | 82.03 | 2.37 g (0.029 mol) | Reagent |

| Bromine | Br₂ | 159.81 | 1.49 mL (0.029 mol) | Brominating Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 240 mL | Extraction Solvent |

| Water | H₂O | 18.02 | 200 mL | Washing Agent |

| Brine | - | - | 50 mL | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | Drying Agent |

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4.0 g (0.026 mol) of o-vanillin in 80 mL of acetic acid.

-

Addition of Sodium Acetate: Cool the solution to 0 °C using an ice bath and add 2.37 g (0.029 mol) of sodium acetate.

-

Bromination: While maintaining the temperature at 0 °C, slowly add 1.49 mL (0.029 mol) of bromine to the reaction mixture dropwise.

-

Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Workup - Quenching and Extraction: Upon completion of the reaction, add 100 mL of water. Extract the aqueous phase with dichloromethane (3 x 80 mL).

-

Workup - Washing: Combine the organic phases and wash sequentially with 100 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and then concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by fast column chromatography using a mixture of petroleum ether and ethyl acetate (19:1) as the eluent.

Characterization Data

The successful synthesis of this compound is confirmed by the following characterization data.[1]

| Property | Value |

| Appearance | Yellow Solid |

| Yield | 6.0 g (98%) |

| Melting Point | 119-123 °C |

| ¹H NMR (400 MHz, CDCl₃/TMS) | δ = 3.92 (3H, s, OCH₃), 7.18 (1H, d, J = 2.4 Hz, 4-H), 7.31 (1H, d, J = 2.4 Hz, 6-H), 9.86 (1H, s, CHO), 11.00 (1H, s, OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 56.3 (OCH₃), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (CHO) |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

5-Bromo-2-hydroxy-3-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, a key intermediate in the synthesis of various organic compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Chemical Properties

This compound, also known as 5-Bromo-o-vanillin, is an organic compound with the chemical formula C₈H₇BrO₃[1][2][3]. It presents as a yellow or colorless crystalline solid[1][4].

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |

| Molar Mass | 231.04 g/mol | [1][2] |

| Melting Point | 119-130 °C | [1][4] |

| Density | 1.6494 g/cm³ (rough estimate) | [1] |

| pKa | 7.62 ± 0.23 (Predicted) | [1] |

| Vapor Pressure | 0.00272 mmHg at 25°C | [1] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, dichloromethane) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound. The following tables detail the nuclear magnetic resonance (NMR) spectral data.

¹H NMR (400 MHz, CDCl₃/TMS) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 11.00 | Singlet | 1H | OH | - |

| 9.86 | Singlet | 1H | CHO | - |

| 7.31 | Doublet | 1H | 6-H | 2.4 |

| 7.18 | Doublet | 1H | 4-H | 2.4 |

| 3.92 | Singlet | 3H | OCH₃ | - |

¹³C NMR (100 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| 195.4 | CHO |

| 150.9 | C-3 |

| 149.3 | C-2 |

| 126.1 | C-4 |

| 121.3 | C-1 |

| 120.8 | C-6 |

| 111.1 | C-5 |

| 56.3 | OCH₃ |

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. Its functional groups—aldehyde, hydroxyl, methoxy, and bromo—allow for a wide range of chemical transformations. It is particularly employed in the synthesis of:

-

Ailanthoidol via Stille coupling[4].

-

Chromenone derivatives , such as 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one[4].

-

Benzimidazole-based ligands , like 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol[4].

-

Chromogenic reagents for analytical applications[4].

-

Schiff base derivatives , including (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate[4].

Its utility also extends to the development of drugs, dyes, pigments, and organic photoelectric functional materials[1].

Experimental Protocols

Synthesis of this compound

A common and high-yield synthesis method starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde)[4][5].

Materials:

-

o-Vanillin

-

Acetic acid

-

Sodium acetate

-

Bromine

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Water

-

Brine

Procedure: [4]

-

Dissolve o-vanillin (e.g., 4.0 g, 0.026 mol) in acetic acid (80 mL) in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium acetate (2.37 g, 0.029 mol) to the solution.

-

Slowly add bromine (1.49 mL, 0.029 mol) dropwise to the reaction mixture.

-

Remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Upon reaction completion, add water (100 mL) to quench the reaction.

-

Extract the aqueous phase with dichloromethane (3 x 80 mL).

-

Combine the organic phases and wash sequentially with water (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent, yielding the crude product.

Purification: [4] The crude product is purified by flash column chromatography using a solvent system of petroleum ether:ethyl acetate (19:1). This process yields this compound as a yellow solid with a yield of approximately 98%.

Safety and Handling

This compound is considered hazardous. It causes skin and serious eye irritation and may cause respiratory irritation[1][6].

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7].

-

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[6].

-

Wash hands and any exposed skin thoroughly after handling[6][8].

-

Use only outdoors or in a well-ventilated area[6].

-

Wear protective gloves, clothing, and eye/face protection[1][6].

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[1].

-

-

Storage: The compound is air-sensitive[1][6]. It should be stored under an inert gas (e.g., nitrogen or argon) in a cool place (2-8°C)[1]. Keep the container tightly closed in a dry and well-ventilated place[8][9].

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 5034-74-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. aobchem.com [aobchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 5034-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-ortho-vanillin or 5-bromo-3-methoxysalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom, a hydroxyl group, a methoxy group, and an aldehyde functional group on a benzene ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications, with a focus on experimental details relevant to researchers in chemistry and drug discovery.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5034-74-2 | [2] |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2][3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 125-127 °C (lit.) | [3][4] |

| Assay | ≥97% | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | See Table 3 | [4] |

| ¹³C NMR | See Table 4 | [4] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 51 | [1] |

| Infrared (IR) | Available | [1] |

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Source(s) |

| 11.00 | s | 1H | -OH | - | [4] |

| 9.86 | s | 1H | -CHO | - | [4] |

| 7.31 | d | 1H | Ar-H (6-H) | 2.4 | [4] |

| 7.18 | d | 1H | Ar-H (4-H) | 2.4 | [4] |

| 3.92 | s | 3H | -OCH₃ | - | [4] |

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Source(s) |

| 195.4 | C=O (aldehyde) | [4] |

| 150.9 | C-3 | [4] |

| 149.3 | C-2 | [4] |

| 126.1 | C-4 | [4] |

| 121.3 | C-1 | [4] |

| 120.8 | C-6 | [4] |

| 111.1 | C-5 | [4] |

| 56.3 | -OCH₃ | [4] |

Experimental Protocols

Synthesis of this compound from o-Vanillin

This protocol describes the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield this compound.[4]

Materials:

-

o-Vanillin (11)

-

Acetic acid

-

Sodium acetate

-

Bromine

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve o-vanillin (4.0 g, 0.026 mol) in acetic acid (80 mL) in a suitable reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium acetate (2.37 g, 0.029 mol) to the cooled solution.

-

Slowly add bromine (1.49 mL, 0.029 mol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), add water (100 mL).

-

Extract the aqueous phase with dichloromethane (3 x 80 mL).

-

Combine the organic phases and wash sequentially with water (100 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography using a mixture of petroleum ether and ethyl acetate (19:1) as the eluent.

-

The final product is obtained as a yellow solid (yield: 6.0 g, 98%).[4]

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. The expected chemical shifts and multiplicities are listed in Table 3.

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz NMR spectrometer. The expected chemical shifts are listed in Table 4.

3.2.2. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.

-

Expected Result: The mass spectrum will show fragmentation patterns characteristic of the molecule, with a top peak at m/z 51.[1]

Applications in Synthesis

This compound serves as a key building block for the synthesis of more complex molecules.[3][4] Some notable applications include:

-

Synthesis of Ailanthoidol: Utilized in a Stille coupling reaction.[3]

-

Synthesis of Chromen-2-one Derivatives: A precursor for 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one.[3]

-

Synthesis of Benzimidazole-based Ligands: Used to prepare 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL).[3]

-

Synthesis of Chromogenic Reagents: Employed in the synthesis of this compound-p-hydroxy benzoic hydrazone.[3]

-

Synthesis of Hydrazide Derivatives: A starting material for (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate.[3]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Synthetic Applications

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for its use in the construction of a variety of more complex molecular architectures. The detailed information provided in this guide, from its fundamental properties to its synthetic applications, is intended to support researchers in their endeavors in chemical synthesis and drug development.

References

Spectral Analysis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (also known as 5-bromo-o-vanillin), a key intermediate in organic synthesis. The document presents comprehensive spectral data, detailed experimental protocols for data acquisition, and logical workflows for its synthesis and analysis, designed to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 11.00 | s | 1H | Ar-OH | - |

| 9.86 | s | 1H | -CHO | - |

| 7.31 | d | 1H | Ar-H (H-6) | 2.4 |

| 7.18 | d | 1H | Ar-H (H-4) | 2.4 |

| 3.92 | s | 3H | -OCH₃ | - |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 195.4 | C=O (Aldehyde) |

| 150.9 | C-3 |

| 149.3 | C-2 |

| 126.1 | C-4 |

| 121.3 | C-1 |

| 120.8 | C-6 |

| 111.1 | C-5 |

| 56.3 | -OCH₃ |

Data sourced from ChemicalBook.[1]

Table 3: Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Relative Abundance | Interpretation |

| 232 | ~50% | [M+2]⁺ Molecular ion with ⁸¹Br isotope |

| 230 | ~50% | [M]⁺ Molecular ion with ⁷⁹Br isotope |

The characteristic 1:1 ratio of the molecular ion peaks at m/z 230 and 232 confirms the presence of a single bromine atom in the molecule.[2]

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Sample Preparation: KBr Pellet or Thin Film

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3333 | Strong, Broad | O-H Stretch (phenolic) |

| ~3000-2850 | Medium | C-H Stretch (aromatic and aldehyde) |

| ~1674 | Strong | C=O Stretch (aromatic aldehyde) |

| ~1600-1450 | Medium-Strong | C=C Stretch (aromatic ring) |

| ~1250 | Strong | C-O Stretch (aryl ether) |

| ~678 | Medium | C-Br Stretch |

Characteristic peaks are reported based on data for brominated vanillin.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2.1.2 ¹H NMR Data Acquisition: A 400 MHz NMR spectrometer is used. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

2.1.3 ¹³C NMR Data Acquisition: The same sample is used for ¹³C NMR analysis on a 100 MHz spectrometer. A proton-decoupled pulse program is employed with a spectral width of 240 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

2.2.1 Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

2.2.2 GC-MS Analysis: An aliquot of the sample solution (1 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure separation from any impurities. The eluent is directly introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.3.1 Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

2.3.2 Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An average of 16 or 32 scans is typically used to improve the signal-to-noise ratio.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis Pathway

Caption: Synthetic route from o-vanillin.

Spectral Analysis Workflow

Caption: Sample preparation and analysis workflow.

References

An In-depth Technical Guide on 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and complex natural products. While its chemical synthesis and spectroscopic properties are well-documented, a complete, publicly available single-crystal X-ray structure has yet to be reported. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and purification, and a generalized workflow for its crystallographic analysis. The absence of a definitive crystal structure highlights an opportunity for further research to fully elucidate its solid-state conformation and intermolecular interactions, which could be pivotal for its application in materials science and drug design.

Physicochemical and Spectroscopic Data

While a complete crystallographic dataset is not available in the public domain, the fundamental physicochemical and spectroscopic properties of this compound have been characterized. These data are crucial for its identification, purification, and use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | --INVALID-LINK-- |

| Molecular Weight | 231.04 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5034-74-2 | --INVALID-LINK-- |

| Appearance | Yellow to brown solid/powder | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Melting Point | 125-127 °C | --INVALID-LINK-- |

| ¹H NMR (400 MHz, CDCl₃) | δ = 3.92 (s, 3H, OCH₃), 7.18 (d, J=2.4 Hz, 1H), 7.31 (d, J=2.4 Hz, 1H), 9.86 (s, 1H, CHO), 11.00 (s, 1H, OH) | --INVALID-LINK--[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 56.3 (OCH₃), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (CHO) | --INVALID-LINK--[3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Several protocols have been reported, and a representative method is detailed below.

Synthesis via Bromination of o-Vanillin[4][5]

This procedure involves the direct bromination of o-vanillin using bromine in acetic acid.

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve o-vanillin (e.g., 4.0 g, 0.026 mol) in glacial acetic acid (80 mL) in a round-bottom flask.

-

Add sodium acetate (2.37 g, 0.029 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.49 mL, 0.029 mol) in acetic acid dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Quench the reaction by adding water (100 mL).

-

Extract the aqueous phase with dichloromethane (3 x 80 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification[4]

The crude product can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 19:1 v/v)

-

The product is isolated as a yellow solid.

Recrystallization:

-

Crystals suitable for analysis have been obtained by slow evaporation from a dichloromethane solution.[4]

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, reactivity, and stability. Detailed experimental protocols for its synthesis and key transformations are presented, alongside an exploration of the biological activities of its derivatives, including their potential as antimicrobial and anti-inflammatory agents. This document aims to be a valuable resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 125-127 °C | [2] |

| CAS Number | 5034-74-2 | [2] |

| InChI | 1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| SMILES | COc1cc(Br)cc(C=O)c1O |

Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): δ = 3.92 (3H, s, OCH₃), 7.18 (1H, d, J = 2.4 Hz, 4-H), 7.31 (1H, d, J = 2.4 Hz, 6-H), 9.86 (1H, s, CHO), 11.00 (1H, s, OH).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ = 56.3 (OCH₃), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (CHO).[2]

Stability Profile

Detailed, quantitative forced degradation studies on this compound under various stress conditions (e.g., pH, temperature, light) are not extensively available in the public domain. However, based on the general stability of substituted salicylaldehydes and brominated phenols, the following can be inferred:

-

Thermal Stability: Brominated aromatic compounds can be susceptible to degradation at elevated temperatures. Thermal decomposition may lead to the release of hydrogen bromide and other degradation products.[3][4]

-

Photostability: Substituted benzaldehydes can undergo photochemical reactions upon exposure to UV light.[5][6] The presence of chromophoric groups suggests that protection from light is advisable for long-term storage.

-

pH Stability: The phenolic hydroxyl group imparts acidic character, and the molecule's stability can be pH-dependent. In alkaline conditions, phenoxides are formed, which can be more susceptible to oxidation. The stability of salicylaldehydes is generally greater in acidic to neutral conditions.[7][8] Schiff base formation, a common reaction of this compound, is also pH-dependent.[7]

For rigorous stability assessment, a forced degradation study is recommended. This would involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish a comprehensive stability profile.[9][10][11]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its functional groups: the aldehyde, the phenolic hydroxyl, the methoxy group, and the bromine atom on the aromatic ring. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic and nucleophilic substitution reactions. The bromine atom is a key functional group for cross-coupling reactions.

General Reactivity Principles

The substituents on the benzaldehyde ring influence the reactivity of the aldehyde group. The hydroxyl and methoxy groups are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the bromine atom is an electron-withdrawing group via induction, which can enhance the reactivity of the aldehyde towards nucleophiles.

Key Reactions and Experimental Protocols

This compound is a valuable precursor in various organic transformations.

A common method for the synthesis of this compound is through the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Experimental Protocol:

-

Dissolve o-vanillin (1 equivalent) in acetic acid at 0 °C.

-

Add sodium acetate (1.1 equivalents).

-

Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield this compound as a solid.[2]

The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

General Experimental Protocol for Stille Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a dry, degassed solvent (e.g., toluene or DMF).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[12][13][14][15][16]

The aldehyde functionality readily undergoes condensation reactions with active methylene compounds in the presence of a base.

General Experimental Protocol for Knoevenagel Condensation:

-

Dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., piperidine or ammonium acetate).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

If necessary, the product can be further purified by recrystallization.[17][18][19][20]

The aldehyde group reacts with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various biologically active compounds.

General Experimental Protocol for Schiff Base Formation:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

Add the primary amine (1 equivalent) to the solution.

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The Schiff base product often precipitates from the reaction mixture and can be collected by filtration.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those derived from salicylaldehydes, have shown promising biological activities.

Antimicrobial Activity

Substituted salicylaldehydes are known to possess antibacterial and antifungal properties.[21][22][23][24][25] The mechanism of action is thought to be related to the lability of the phenolic proton, where a rapid proton exchange process may be crucial for antimicrobial efficacy.[21] The presence of a halogen, such as bromine, often enhances the antimicrobial potency of salicylaldehydes.[23][25]

Anti-inflammatory Activity

Derivatives of brominated salicylaldehydes have demonstrated anti-inflammatory properties.[26][27][28][29][30] A study on the related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), revealed that it exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[31] This inhibition is achieved through the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[31] The underlying mechanism involves the inactivation of the mitogen-activated protein kinase (MAPK) pathways (ERK and p38) and the nuclear factor-kappa B (NF-κB) signaling pathway.[31]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich chemistry, stemming from the presence of multiple reactive functional groups, allows for its use in a wide array of chemical transformations to generate complex molecules with significant potential in drug discovery and materials science. While further studies are needed to fully characterize its stability profile and explore its own biological activities, the established reactivity and the known pharmacological properties of its derivatives make it a compound of high interest for researchers in the chemical and biomedical sciences.

References

- 1. This compound | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5034-74-2 [chemicalbook.com]

- 3. cetjournal.it [cetjournal.it]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. ajpaonline.com [ajpaonline.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sciforum.net [sciforum.net]

- 27. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Inhibition of acute inflammation in the periphery by central action of salicylates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Known Derivatives of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde for Researchers and Drug Development Professionals

An Introduction to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde and its Therapeutic Potential

This compound, a substituted aromatic aldehyde, serves as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological interest. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, allows for a variety of chemical modifications, leading to the generation of novel derivatives. These derivatives, including Schiff bases, chalcones, benzimidazoles, and chromenones, have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known derivatives of this compound, detailing their synthesis, quantitative biological data, and mechanisms of action for researchers, scientists, and drug development professionals.

Key Derivatives and Their Biological Activities

The strategic derivatization of this compound has yielded several classes of compounds with notable therapeutic potential.

Schiff Bases: The condensation of the aldehyde with various primary amines readily forms Schiff bases. These compounds have been extensively studied for their antimicrobial properties.

Chalcones: Formed through the Claisen-Schmidt condensation of the aldehyde with acetophenones, chalcone derivatives have exhibited significant anti-inflammatory and antioxidant activities.

Benzimidazoles: The reaction of this compound with o-phenylenediamines leads to the formation of benzimidazole derivatives, a class of compounds known for their diverse pharmacological profiles, including anticancer and antimicrobial effects.

Chromenones: Synthesis of chromenone derivatives from this aldehyde has also been explored, with these compounds showing potential in various therapeutic areas.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of various derivatives of this compound and structurally similar compounds.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Schiff Bases (general) | Escherichia coli | 62.5 - 250 | [1] |

| Schiff Bases (general) | Staphylococcus aureus | 62.5 | [1] |

| Schiff Bases (general) | Candida albicans | 62.5 - 250 | [1] |

| Metal Complexes of Schiff Bases | Escherichia coli | - | [2][3] |

| Metal Complexes of Schiff Bases | Pseudomonas sp. | - | [2] |

Note: Specific MIC values for Schiff bases derived directly from this compound are not extensively reported in the available literature. The data presented is for structurally related Schiff bases to indicate potential activity.

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Derivative Class | Assay | IC50 (µM) | Reference |

| Methoxyphenyl Chalcones | Nitric Oxide (NO) Inhibition in RAW264.7 cells | 11.2 | [4] |

| Structurally Related Chalcones | Nitric Oxide (NO) Inhibition | 15.2 | [5] |

| Structurally Related Benzamide | Protease Inhibition | ~200-350 | [5] |

| Structurally Related Benzaldehyde | TNF-α Production Inhibition | ~10-20 | [5] |

Note: The IC50 values are for structurally related chalcone and benzaldehyde derivatives, suggesting the potential anti-inflammatory activity of chalcones derived from this compound.

Table 3: Antioxidant Activity of Derivatives

| Derivative Class | Assay | IC50 (µg/mL) | Reference |

| Structurally Related Phenolic Compounds | DPPH Radical Scavenging | - | [6] |

Table 4: Anticancer Activity of Derivatives

| Derivative Class | Cell Line | IC50 (nM) | Reference |

| Benzofuran/Triazole Hybrids | A-549 (Lung Cancer) | - | [7] |

| Benzofuran/Triazole Hybrids | HeLa (Cervical Cancer) | - | [7] |

| Benzimidazole Derivatives | MCF-7 (Breast Cancer) | 25,720 | [8] |

| Benzimidazole Derivatives | HCT116 (Colon Cancer) | 0.05 - 0.12 | [8] |

Note: The data for benzofuran/triazole hybrids is qualitative. The IC50 values for benzimidazole derivatives are for compounds with a similar core structure.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Synthesis of Schiff Base Derivatives

General Procedure: A solution of this compound (1 equivalent) in a suitable solvent such as ethanol is treated with a solution of the desired primary amine (1 equivalent) in the same solvent. A catalytic amount of glacial acetic acid may be added. The reaction mixture is then refluxed for a period of 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

General Procedure: To a solution of this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in a solvent like ethanol, an aqueous solution of a base such as potassium hydroxide or sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated chalcone is filtered, washed with water, and purified by recrystallization from a suitable solvent.

Synthesis of Benzimidazole Derivatives

General Procedure: A mixture of this compound (1 equivalent) and an o-phenylenediamine (1 equivalent) is refluxed in a solvent such as ethanol or acetic acid. In some methods, a catalyst like p-toluenesulfonic acid or an oxidizing agent like sodium metabisulfite is used. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or by neutralization followed by extraction. The crude product is then purified by recrystallization or column chromatography.[8][9][10][11][12]

Synthesis of Chromenone Derivatives

General Procedure (via Perkin or Pechmann Condensation): The synthesis of chromenones can be achieved through various methods. One common approach is the Perkin condensation, which involves the reaction of a phenolic compound with an α,β-unsaturated acid or its derivative. Another method is the Pechmann condensation, which utilizes a phenol and a β-keto ester in the presence of an acid catalyst. For derivatives of this compound, a suitable synthetic route would need to be adapted based on the desired final chromenone structure.

Signaling Pathways and Mechanisms of Action

The biological activities of these derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Action of Chalcones: Chalcone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.

Caption: NF-κB Signaling Pathway Inhibition by Chalcones.

Caption: MAPK Signaling Pathway Modulation by Chalcones.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of these derivatives.

Caption: General Synthetic Workflow for Derivatives.

Caption: Biological Activity Screening Workflow.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide, including Schiff bases, chalcones, benzimidazoles, and chromenones, have demonstrated promising biological activities. Further research, including more extensive quantitative structure-activity relationship (QSAR) studies and in vivo testing, is warranted to fully elucidate their therapeutic potential and advance the most promising candidates toward clinical development. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the current knowledge and future directions in the exploration of these fascinating compounds.

References

- 1. mediresonline.org [mediresonline.org]

- 2. researchgate.net [researchgate.net]

- 3. ijmrsti.com [ijmrsti.com]

- 4. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 12. benchchem.com [benchchem.com]

Potential Biological Activity of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a halogenated derivative of vanillin, is a versatile synthetic intermediate with emerging biological significance. While comprehensive biological profiling of the parent molecule is still developing, its derivatives have demonstrated notable activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for relevant assays, and a proposed mechanism of action for its anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound and its analogues.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 5-Bromo-3-methoxysalicylaldehyde, 5-Bromovanillin[1]

-

CAS Number: 5034-74-2

-

Molecular Formula: C₈H₇BrO₃

-

Molecular Weight: 231.04 g/mol

-

Appearance: Brown powder[2]

Synthesis

A common synthetic route to this compound involves the bromination of o-vanillin.[4]

Experimental Protocol: Bromination of o-Vanillin[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve o-vanillin and sodium acetate in glacial acetic acid.

-

Bromine Addition: To the reaction mixture, add a solution of bromine in acetic acid dropwise.

-

Reaction Time: Allow the reaction to proceed for 1 hour.

-

Work-up: Remove the solvent under reduced pressure. The resulting residue is then washed with water and extracted with dichloromethane.

-

Purification: The organic extract is washed with a 2% sodium carbonate solution and water, then dried over magnesium sulfate. The solvent is evaporated, and the residue can be further purified by chromatography (hexane/ethyl acetate, 6:4) to yield this compound as a yellow powder.

Potential Biological Activities and Quantitative Data

While direct biological activity data for this compound is limited, its derivatives have shown significant potential in several therapeutic areas. The following tables summarize the available quantitative data for these derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives

| Derivative | Cell Line | Activity Type | IC₅₀ (µM) | Reference |

| This compound thiosemicarbazone (BrOHMBT) silver(I) complex | SK-MEL-28 (Malignant Melanoma) | Cytotoxicity | 0.64 ± 0.04 | [5] |

| Benzo[b]furan derivative synthesized from this compound | FM3A/0 (Mouse Mammary Carcinoma) | Growth Inhibition | 0.024 | [6] |

| Benzo[b]furan derivative synthesized from this compound | L1210 (Mouse Lymphocytic Leukemia) | Growth Inhibition | 0.016 | [7] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Organism | Activity Type | MIC (µM) | Reference |

| Hydrazone complex of Ti(II) with this compound-p-hydroxybenzoic hydrazone | Mycobacterium tuberculosis | Antimycobacterial | 0.0730 | [8] |

Proposed Mechanisms of Action

Anti-inflammatory Activity: Inhibition of MAPK and NF-κB Signaling Pathways

A study on the structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has elucidated a potential anti-inflammatory mechanism that may be relevant to this compound. BHMB was found to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs) and subsequently blocking the activation of the nuclear factor-kappa B (NF-κB) pathway.[9]

IRE-1α Inhibition

Patents have described the use of this compound as a synthetic precursor for inhibitors of Inositol-requiring enzyme 1 alpha (IRE-1α).[10][11] IRE-1α is a key transmembrane protein in the endoplasmic reticulum that plays a crucial role in the unfolded protein response (UPR), a cellular stress response. Inhibition of the RNase activity of IRE-1α is a potential therapeutic strategy for diseases associated with UPR dysregulation, such as cancer and inflammatory conditions.

Experimental Protocols

The following are generalized protocols for key experiments to assess the biological activity of this compound.

General Experimental Workflow for Biological Activity Screening

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no visible growth are subcultured on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Cytotoxicity Assay (MTT Assay)[12]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). The color change from purple to yellow indicates radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation Assay)[13]

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA) solution, and a buffer (e.g., Tris-HCl, pH 6.6).

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While further investigation into the biological activities of the parent molecule is warranted, the significant anticancer, antimicrobial, and anti-inflammatory properties of its derivatives highlight its potential in drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this and related compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmrset.com [ijmrset.com]

- 9. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US9981901B2 - IRE-1α inhibitors - Google Patents [patents.google.com]

- 11. WO2008154484A1 - Ire-1a inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Applications of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-ortho-vanillin or 5-bromovanillin, is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl group, a methoxy group, and a bromine atom, makes it an attractive starting material for the synthesis of a wide array of complex molecules with significant biological activities. This technical guide provides a comprehensive review of the synthesis of this compound and its applications as a key intermediate in the development of therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction proceeds with high regioselectivity due to the directing effects of the hydroxyl and methoxy groups on the aromatic ring.

Synthetic Pathway

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a brominated derivative of o-vanillin, is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and a methoxy group on a brominated benzene ring, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including heterocyclic compounds with pronounced biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 125-127 °C | |

| CAS Number | 5034-74-2 | [2] |

| IUPAC Name | This compound | [1] |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of o-vanillin.

Protocol 1: Bromination of o-Vanillin in Acetic Acid

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Glacial Acetic Acid

-

Liquid Bromine

-

Sodium Acetate

-

Dichloromethane

-

Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve o-vanillin in glacial acetic acid in a round-bottom flask.

-

Add sodium acetate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 30 minutes).

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A similar procedure involves the bromination of vanillin using potassium bromide and liquid bromine in acetic acid, with reported yields as high as 92.5%.[3]

Applications in Organic Synthesis and Drug Discovery

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its derivatives have shown significant promise in drug discovery, exhibiting a range of biological activities.

Synthesis of Bioactive Molecules

This aldehyde is a precursor for the synthesis of several notable compounds, including:

-

Ailanthoidol: A neolignan with demonstrated anti-cancer properties.

-

Benzimidazole derivatives: These compounds are known for their wide range of pharmacological activities, including anticancer effects.

-

Chromene derivatives: Many chromene-based molecules synthesized from this precursor exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.

Role in Anticancer Drug Development

Derivatives of this compound have been investigated for their potential as anticancer agents. The mechanisms of action for two prominent classes of these derivatives, chromenes and benzimidazoles, are particularly well-studied.

Chromene Derivatives: These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4] A key mechanism involves the disruption of microtubule polymerization, which is essential for cell division.[3][5]

Benzimidazole Derivatives: The anticancer activity of benzimidazole derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell signaling.[6][7] They can interfere with key signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[6] Some benzimidazole derivatives also function as microtubule inhibitors.[7]

Signaling Pathways Modulated by Derivatives

Ailanthoidol: This neolignan, synthesized from this compound, has been shown to suppress the progression of liver cancer. It exerts its effect by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1) induced signaling pathway. Specifically, Ailanthoidol blocks the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK) and Smad2/3, which are key downstream effectors of TGF-β1 signaling.[8][9][10]

Caption: Ailanthoidol inhibits TGF-β1-induced cancer progression.

Benzimidazole Derivatives: Certain anticancer benzimidazole derivatives function by inhibiting key kinases in oncogenic signaling pathways. For example, they can target Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, leading to the downregulation of the PI3K/AKT and MAPK/ERK pathways.[7]

References

- 1. This compound | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Gateway to Bioactive Molecules

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group, a hydroxyl group, a methoxy group, and a bromine atom, provides multiple sites for chemical modification, making it a valuable building block for medicinal chemists and materials scientists. This application note explores the utility of this compound in the synthesis of Schiff bases, chalcones, and coumarins, highlighting its role in the development of novel therapeutic agents.

Core Applications and Synthetic Pathways

This compound is a versatile precursor for various classes of organic compounds with significant biological activities. Key applications include its use in the synthesis of Schiff bases, chalcones, and coumarins, which are known to exhibit a range of pharmacological properties, including antimicrobial and anticancer effects.[1][2][3]

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation reaction of this compound with primary amines. These compounds and their metal complexes have demonstrated notable biological activities.[4][5]

Synthesis of Chalcones

Chalcones, belonging to the flavonoid family, are synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones.[2][3][6][7] These α,β-unsaturated ketones are precursors to other flavonoids and exhibit a wide spectrum of biological effects.

Synthesis of Coumarins

Coumarins, a class of benzopyrones, can be synthesized from this compound through methods like the Knoevenagel condensation.[8][9] These compounds are of great interest due to their diverse pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and aniline.[5]

Materials:

-

This compound

-

Aniline

-

Ethanol (super dry)

Procedure:

-

Dissolve 0.01 mole of this compound in 50 mL of super dry ethanol in a round-bottom flask.

-

Add 0.01 mole of aniline to the solution.

-

Reflux the reaction mixture for approximately 3 hours.

-

Cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol and dry.

Protocol 2: Synthesis of a Chalcone Derivative

This protocol outlines the green synthesis of a chalcone derivative using a grinding method.[2]

Materials:

-

5-Bromo-2-hydroxy-acetophenone

-

Anisaldehyde

-

Anhydrous barium hydroxide

Procedure:

-

In a mortar, combine equimolar amounts of 5-bromo-2-hydroxy-acetophenone and anisaldehyde.

-

Add a catalytic amount of anhydrous barium hydroxide.

-

Grind the mixture at room temperature for 25 minutes. A color change indicates the progress of the reaction.

-

Allow the reaction mixture to stand for 25 minutes. The mixture will solidify upon completion.

-

Add 30 mL of ice-cold water to the solid mass.

-

Acidify the mixture with concentrated HCl.

-

Collect the product by vacuum filtration and recrystallize from ethanol.

Protocol 3: Synthesis of a Coumarin Derivative

This protocol describes the synthesis of a coumarin derivative via Knoevenagel condensation in a deep eutectic solvent (DES).[8]

Materials:

-

This compound

-

Dimethyl malonate

-

Choline chloride (ChCl)

-

Zinc chloride (ZnCl2)

Procedure:

-

Prepare the deep eutectic solvent (DES) by mixing choline chloride and zinc chloride and heating at 100 °C until a homogeneous liquid is formed.

-

To the DES, add this compound and dimethyl malonate.

-

Stir the reaction mixture at the appropriate temperature (optimization may be required, starting at room temperature).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize the yields and biological activity data for representative compounds synthesized from this compound.

| Compound Type | Specific Derivative | Synthesis Method | Yield (%) | Reference |

| Aldehyde | This compound | Bromination of o-vanillin | 98 | [10] |

| Schiff Base | 5-bromo-4-hydroxy-3-methoxy-2-nitro benzaldehyde Schiff base of S-benzyldithiocarbazate | Condensation | 58 | [4] |

| Chalcone | 5-bromo-2-hydroxy-4-methoxy-(1,3)diphenyl-2-propen-1-one | Grinding with Ba(OH)2 | High (not specified) | [2] |

| Coumarin | 6-bromo-8-methoxy-coumarin derivatives | Knoevenagel condensation | 61-96 | [8] |

| Compound Class | Specific Compound/Complex | Cell Line | IC50 (µg/mL) | Reference |

| Metal Complex | Complex 1 | MCF-7 (breast cancer) | 74.6 ± 8.35 | [11] |

| Metal Complex | Complex 1 | HT-29 (colon cancer) | 174 ± 20.28 | [11] |

| Metal Complex | Cu(L1)2 | MCF-7 (breast cancer) | <10 | [12] |

| Metal Complex | Ni(L1)2 | MCF-7 (breast cancer) | <10 | [12] |

| Gallium Complex | Ga(III) complex with 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 (leukemia) | Low micromolar range | [13] |

| Gallium Complex | Ga(III) complex with 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | SKW-3 (leukemia) | Low micromolar range | [13] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic transformations starting from this compound.

Caption: General scheme for Schiff base synthesis.

Caption: General scheme for Chalcone synthesis.

Caption: General scheme for Coumarin synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the straightforward synthesis of Schiff bases, chalcones, and coumarins. The significant biological activities exhibited by the derivatives underscore the importance of this starting material in drug discovery and development programs. Further exploration of its reactivity is likely to yield novel compounds with potent therapeutic properties.

References

- 1. This compound 97 5034-74-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 5034-74-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

5-Bromo-2-hydroxy-3-methoxybenzaldehyde as a building block for heterocyclic compounds

Application Notes: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde in Heterocyclic Synthesis

Introduction

This compound, a brominated derivative of o-vanillin, is a versatile and highly valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and a methoxy group on a brominated benzene ring, provides multiple reactive sites for constructing a wide array of heterocyclic compounds. The presence of the electron-withdrawing bromine atom and the ortho-hydroxyl group significantly influences the reactivity of the aldehyde, making it a key precursor for pharmaceuticals, agrochemicals, and materials science. These functionalities allow for its participation in various condensation and cyclization reactions to form privileged scaffolds such as coumarins, chalcones, Schiff bases, and benzofurans, many of which exhibit significant biological activities.[1][2]